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Compound of Interest

Compound Name: 2-Chloro-1-iodo-3-methylbenzene

Cat. No.: B039796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-3-
methylbenzene (CAS No: 116632-40-7), a halogenated aromatic compound with significant

potential as a versatile building block in organic synthesis.[1][2][3] This document details its

chemical and physical properties, provides a representative experimental protocol for its

synthesis via the Sandmeyer reaction, and explores its applications in palladium-catalyzed

cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine

bonds makes this compound a valuable intermediate for the regioselective synthesis of

complex molecules, a critical aspect of modern drug discovery and development. This guide is

intended to serve as a key resource for researchers and professionals in the fields of medicinal

chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties
2-Chloro-1-iodo-3-methylbenzene is a substituted aromatic hydrocarbon containing chloro,

iodo, and methyl functional groups. Its unique substitution pattern and the presence of two

different halogen atoms make it a valuable synthon for further chemical transformations.

Table 1: Chemical Identifiers and Nomenclature
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Identifier Value

IUPAC Name 2-Chloro-1-iodo-3-methylbenzene[1]

CAS Number 116632-40-7[1][2][3]

Molecular Formula C₇H₆ClI[1][2][3]

Synonyms 1-Iodo-2-chloro-3-methyl-benzene

Table 2: Physicochemical Properties

Property Value

Molecular Weight 252.48 g/mol [1][2][3]

Density 1.806 g/cm³ (Predicted)[4]

Boiling Point 248.9 °C at 760 mmHg (Predicted)[4]

Flash Point 104.3 °C (Predicted)[4]

LogP 3.6 (Predicted)[1]

Solubility Insoluble in water (Predicted)[4]

Synthesis of 2-Chloro-1-iodo-3-methylbenzene
A common and effective method for the synthesis of aryl iodides from primary aryl amines is

the Sandmeyer reaction.[5][6][7] This reaction involves the diazotization of an aniline derivative

followed by treatment with an iodide salt. The following is a representative experimental

protocol for the synthesis of 2-Chloro-1-iodo-3-methylbenzene from 2-chloro-3-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
Starting Material: 2-Chloro-3-methylaniline (CAS: 29027-17-6)

Reagents and Solvents:
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Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Ice

Diethyl ether or Dichloromethane

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Deionized Water

Procedure:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer and a

thermometer, dissolve 2-chloro-3-methylaniline in a mixture of concentrated hydrochloric

acid and water.

Cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the

temperature remains below 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to

ensure full formation of the diazonium salt.

Iodination:

In a separate beaker, dissolve potassium iodide in water.
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Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution

with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Work-up and Purification:

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl

ether or dichloromethane.

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated

sodium thiosulfate solution (to remove any residual iodine), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The crude product can be further purified by vacuum distillation or column

chromatography on silica gel to yield pure 2-Chloro-1-iodo-3-methylbenzene.

Applications in Organic Synthesis: Regioselective
Cross-Coupling
A key application of 2-Chloro-1-iodo-3-methylbenzene in drug development and organic

synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The significant

difference in the bond dissociation energies of the C-I and C-Cl bonds allows for regioselective

functionalization. The C-I bond is more reactive and will preferentially undergo oxidative

addition to a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations.

This enables a stepwise and controlled construction of complex molecular architectures.

Below is a logical workflow illustrating the sequential functionalization of 2-Chloro-1-iodo-3-
methylbenzene using two common palladium-catalyzed cross-coupling reactions: the Suzuki-

Miyaura coupling and the Sonogashira coupling.
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2-Chloro-1-iodo-3-methylbenzene

Suzuki-Miyaura Coupling
(Ar-B(OH)2, Pd(0), Base)

Selective reaction at C-I bond

Sonogashira Coupling
(R-C≡CH, Pd(0), Cu(I), Base)

Selective reaction at C-I bond

2-Chloro-3-methyl-biphenyl derivative 2-Chloro-1-(alkynyl)-3-methylbenzene derivative

Further Functionalization
at C-Cl bond

Complex Molecule

Click to download full resolution via product page

Sequential Cross-Coupling Workflow

This diagram illustrates how 2-Chloro-1-iodo-3-methylbenzene can be selectively

functionalized at the more reactive iodo position via either a Suzuki-Miyaura or Sonogashira

coupling. The resulting chloro-substituted intermediate can then undergo a second cross-

coupling reaction at the chloro position, leading to the synthesis of complex, multi-substituted

aromatic compounds.

Spectral Data (Representative)
While experimentally obtained spectra for 2-Chloro-1-iodo-3-methylbenzene are not readily

available in the public domain, the following table provides predicted and analogous spectral

data to aid in its characterization.

Table 3: Representative Spectral Data
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Spectrum Predicted/Analogous Data

¹H NMR

Aromatic protons are expected in the range of δ

7.0-7.6 ppm. The methyl protons would appear

as a singlet around δ 2.3-2.5 ppm.

¹³C NMR

Aromatic carbons are expected in the range of δ

120-145 ppm. The carbon bearing the iodine

atom would be significantly shielded (around δ

90-100 ppm). The methyl carbon would appear

around δ 20-25 ppm.

IR (Infrared)

Expected peaks for C-H stretching of the

aromatic ring (~3000-3100 cm⁻¹), C-H

stretching of the methyl group (~2850-2960

cm⁻¹), C=C stretching of the aromatic ring

(~1450-1600 cm⁻¹), and C-Cl stretching (~700-

800 cm⁻¹).

Mass Spec (MS)

The molecular ion peak [M]⁺ would be expected

at m/z 252, with a characteristic isotopic pattern

for one chlorine atom ([M+2]⁺ at ~33% of [M]⁺).

Safety and Handling
As with all halogenated aromatic compounds, 2-Chloro-1-iodo-3-methylbenzene should be

handled with appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the

supplier.

Conclusion
2-Chloro-1-iodo-3-methylbenzene is a valuable and versatile building block for organic

synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a

powerful tool for the regioselective construction of complex molecules, which is of particular

interest to researchers in drug discovery and materials science. This technical guide serves as

a foundational resource for understanding and utilizing this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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